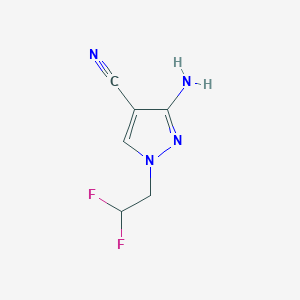

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile” is a heterocyclic organic compound . It is a building block used in the synthesis of a variety of heterocycles .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of similar pyrazole derivatives. For instance, a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation was developed .Molecular Structure Analysis

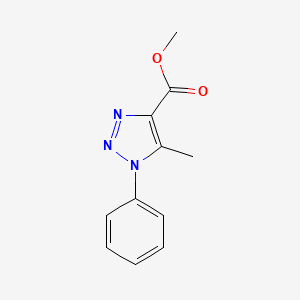

The molecular structure of “this compound” consists of a 1,2,4-triazole substituted with an amino group . The molecular weight is 172.14 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Electronic Properties and Spectral Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, revealing its interaction with fullerene molecules. This interaction resulted in enhanced Raman activity, suggesting applications in the development of advanced materials with specific electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Research on heterocyclic derivatives, including pyrazolecarbonitriles, has demonstrated their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. These compounds' adsorption properties contribute to their performance, highlighting their potential in protecting metals against corrosion (Journal of Bio- and Tribo-Corrosion, 2020).

Crop Protection Applications

A synthesis study on pyrazoles, including the derivative 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, indicated their potential use as intermediates for applications in crop protection. These compounds were synthesized with high selectivity and yields, making them valuable for developing agrochemicals (Advances in Chemical Engineering and Science, 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using pyrazole derivatives has shown that some of these compounds possess significant antimicrobial activity. This suggests their potential for developing new antimicrobial agents to combat resistant strains (Heliyon, 2019).

Green Synthesis Approaches

A study utilizing sodium ascorbate as a catalyst for the synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles demonstrates the potential for greener, more environmentally friendly approaches to synthesizing these compounds. This method offers advantages such as mild conditions and minimizing waste, aligning with sustainable chemistry principles (Research on Chemical Intermediates, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBMOBPVPJJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)

![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)

![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)